molecular formula C17H16N6O2S B12165723 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B12165723
M. Wt: 368.4 g/mol
InChI Key: GUWVMRPOYGDRJO-UHFFFAOYSA-N
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Description

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of multiple fused ring systems, including thiazolo, pyrimidine, and triazolo moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves several key steps. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . This process typically requires specific reaction conditions, including the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s active methylene group (C2H2) is highly reactive towards electrophilic reagents, making it a suitable candidate for functionalization . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiazolo and pyrimidine rings.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable scaffold for the synthesis of new derivatives with potential biological activities . In biology and medicine, it has shown promise as an anticancer, antibacterial, and anti-inflammatory agent . Its structural similarity to purine allows it to effectively bind to biological targets, making it a potential candidate for drug development. Additionally, its unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s ability to bind to biological targets is attributed to its structural similarity to purine, which allows it to interact with enzymes and receptors involved in various cellular processes . This interaction can lead to the inhibition of specific pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared to other similar compounds, such as 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These compounds share similar structural features and chemical properties, but they may differ in their biological activities and applications. The unique combination of thiazolo, pyrimidine, and triazolo moieties in the compound of interest sets it apart from other related compounds, highlighting its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H16N6O2S

Molecular Weight

368.4 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C17H16N6O2S/c1-10-11(2)26-17-19-9-12(16(25)23(10)17)15(24)18-7-6-14-21-20-13-5-3-4-8-22(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,18,24)

InChI Key

GUWVMRPOYGDRJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NCCC3=NN=C4N3C=CC=C4)C

Origin of Product

United States

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